Codeine-N-oxide is an active metabolite of codeine, generated through the oxidation of codeine. [, ] It is often observed as a degradation product in codeine drug formulations, particularly syrups. [] While codeine-N-oxide itself might not be the primary focus of therapeutic use, its presence as a metabolite and degradation product makes it relevant for understanding codeine's metabolism and stability.
Codeine N-oxide is a derivative of codeine, a naturally occurring alkaloid found in opium poppy. It is formed through the oxidation of codeine, where the nitrogen atom in the morphinan structure is oxidized to yield an N-oxide. This compound has garnered interest due to its potential pharmacological effects and the role it plays in various biochemical pathways.
Codeine is primarily extracted from the opium poppy (Papaver somniferum) and can also be synthesized from morphine through methylation processes. Codeine N-oxide can be produced via chemical modifications of codeine, often involving oxidation reactions that introduce an oxygen atom at the nitrogen position of the molecule.
Codeine N-oxide belongs to the class of compounds known as morphinans, which are characterized by a specific tetracyclic structure. It is classified as an alkaloid and specifically categorized under opioid derivatives due to its structural relationship with codeine and morphine.
The synthesis of Codeine N-oxide typically involves oxidation reactions. Various oxidizing agents may be employed, including:
For instance, one method involves treating codeine with hydrogen peroxide in an aqueous medium, often in the presence of a catalyst such as acetic acid. This reaction leads to the formation of Codeine N-oxide with high yields. The reaction conditions, including temperature and pH, are crucial for optimizing yield and purity.
The molecular formula for Codeine N-oxide is C₁₈H₂₁N₃O₃. The structure retains the core morphinan skeleton while featuring an additional oxygen atom bonded to the nitrogen atom, altering its electronic properties and biological activity.
This structure highlights the unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that define Codeine N-oxide.
Codeine N-oxide can participate in various chemical reactions typical for nitrogen-containing compounds. Key reactions include:
In laboratory settings, reactions involving Codeine N-oxide may be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and conversion rates during synthesis or degradation studies.
Studies suggest that Codeine N-oxide may exhibit varying potency and efficacy compared to its parent compound, indicating a need for further research into its specific interactions with opioid receptors.
Codeine N-oxide has potential applications in pharmacological research, particularly in:
Research into Codeine N-oxide continues to expand, revealing insights into its biological activity and potential therapeutic applications within pain management frameworks.
Codeine undergoes phase I metabolism primarily via hepatic enzymes, yielding multiple metabolites. Among these, Codeine N-oxide (chemical name: (1S,4S,5R,13R,14S,17R)-10-Methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]octadeca-7(18),8,10,15-tetraen-14-ol 4-oxide) is generated through N-oxidation of its tertiary amine moiety. This reaction is catalyzed by flavin-containing monooxygenases (FMOs), particularly FMO3, which transfers an oxygen atom to codeine’s nitrogen atom without preceding N-demethylation [2] [4].
The biotransformation exhibits species-dependent variations. Rat hepatocyte studies show that N-oxidation competes with glucuronidation and O-demethylation pathways. Codeine N-oxide is a minor metabolite (≤5% of total metabolites), reflecting slower kinetics compared to codeine’s conversion to morphine via CYP2D6 [1] [5]. Key parameters governing this pathway include:
Table 1: Metabolic Parameters for Codeine N-Oxidation
Parameter | Value | Experimental System |
---|---|---|
Primary Enzyme | FMO3 | Human liver microsomes |
Minor Enzymes | CYP3A4 | Rat hepatocytes |
Metabolite Yield | ≤5% of total codeine metabolites | In vitro incubation |
Competing Pathways | O-demethylation, glucuronidation | Hepatocyte assays |
N-oxidation of tertiary amines follows a two-step mechanism:
Enzyme selectivity distinguishes opioid N-oxidation:
Comparative studies reveal that structural features dictate N-oxidation efficiency:
Codeine and morphine exhibit divergent N-oxidation behaviors due to structural differences:
Characteristic | Codeine N-Oxide | Morphine N-Oxide | |
---|---|---|---|
Precursor structure | Tertiary amine (N-methyl group) | Secondary amine (no N-alkyl) | |
Enzymatic feasibility | Yes (via FMO3) | Not formed | |
Metabolic stability | Moderate | N/A | |
Detection | Confirmed in hepatocyte studies | Undetectable in mammals | [4] [5] |
Morphine’s secondary amine group precludes N-oxide formation. Instead, morphine undergoes:
Regulatory implications: Codeine N-oxide is classified as a Schedule I controlled substance (DEA ACSCN 9053) due to structural analogy to active opioids. Its biosynthesis is enzymatically distinct from morphine-derived metabolites [4].
Table 2: Molecular Properties of Codeine N-Oxide vs. Related Compounds
Property | Codeine N-Oxide | Codeine | Morphine | |
---|---|---|---|---|
Molecular formula | C₁₈H₂₁NO₄ | C₁₈H₂₁NO₃ | C₁₇H₁₉NO₃ | |
Molecular weight | 315.37 g/mol | 299.37 g/mol | 285.34 g/mol | |
Nitrogen oxidation state | +NO (N-oxide) | Tertiary amine | Secondary amine | |
Polarity (Log P) | -0.85 (estimated) | 1.19 | 0.89 | [4] [8] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0